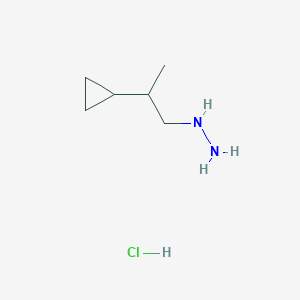

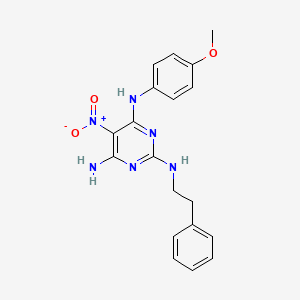

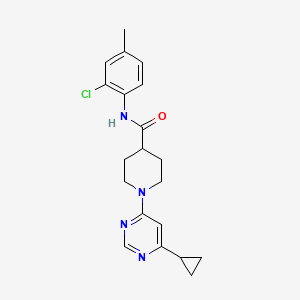

![molecular formula C7H8BrCl2N3 B2491969 3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride CAS No. 2460751-23-7](/img/structure/B2491969.png)

3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Bromoimidazo[1,2-a]pyridin-6-amine; dihydrochloride derivatives involves multiple steps, including bromination, cyclization, and amination reactions. A chemodivergent synthesis from α-bromoketones and 2-aminopyridine under different conditions has been reported to yield 3-bromoimidazo[1,2-a]pyridines efficiently. Another approach involves a two-step synthesis starting from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine, leading to a range of N-substituted derivatives suitable for combinatorial chemistry applications (Schmid, Schühle, & Austel, 2006); (Liu et al., 2019).

Molecular Structure Analysis

The molecular structure of 3-Bromoimidazo[1,2-a]pyridin-6-amine; dihydrochloride is characterized by a fused heterocyclic system that includes imidazo and pyridine rings. This configuration is crucial for its biological activity and chemical reactivity. The 3D molecular scaffold of this compound allows for optimal adaptation to biological targets' three-dimensional binding sites, which is particularly beneficial for drug design and discovery efforts.

Chemical Reactions and Properties

3-Bromoimidazo[1,2-a]pyridin-6-amine; dihydrochloride participates in various chemical reactions, including nucleophilic substitution, coupling reactions, and cyclization processes. These reactions expand its structural diversity and functionalize it for further applications. The presence of both bromo and amine functional groups enables selective transformations, such as Suzuki–Miyaura cross-coupling, to synthesize derivatives with potential biological activities (Bazin et al., 2013).

Applications De Recherche Scientifique

Synthesis of Molecular Scaffolds in Medicinal Chemistry

- The compound has been utilized in the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines, providing a three-dimensional molecular scaffold potentially useful for small molecules that can adapt optimally to biological target sites. This synthesis is particularly suited for combinatorial libraries due to the structural diversity of primary amines (Schmid, Schühle, & Austel, 2006).

Ionic Liquid-Promoted Synthesis

- 3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride has been synthesized using ionic liquids, specifically 1-butyl-3-methylimidazolium bromide. This method offers simplicity in reaction workup and allows for the reuse of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006).

Pharmaceutical Industry Applications

- In the pharmaceutical sector, this compound is significant in the preparation of active pharmaceutical ingredients (APIs), especially using palladium-catalyzed Suzuki–Miyaura borylation reactions. It has potential use in the development of anti-cancer and anti-TB agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Diverse Chemical Synthesis Applications

- The compound is used in the synthesis of various chemicals, such as N-(pyridin-2-yl)amides and other 3-bromoimidazo[1,2-a]pyridines, through different reaction conditions and cyclization processes. This versatility is important for transferring 3-bromoimidazopyridines to other skeletons (Liu et al., 2019).

Chemodivergent Synthesis

- This compound is also integral in chemodivergent synthesis processes, providing pathways for creating different types of compounds under varied conditions, demonstrating its adaptability in chemical synthesis (Masters et al., 2011).

Microwave-Assisted One-Pot Synthesis

- An efficient, microwave-assisted one-pot synthesis method for a diverse set of 3-bromoimidazo[1,2-a]pyridines, including this compound, has been reported. This method is noted for its good yields and simplicity (Patil et al., 2014).

Synthesis of Ligands for Palladium-Catalyzed Cross-Coupling Reactions

- It has been used in synthesizing 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions, demonstrating its role in facilitating complex chemical reactions (Tran et al., 2019).

Biogenetically Inspired Synthesis of Marine Alkaloids

- This compound plays a role in the biogenetically inspired synthesis of marine C6N4 2-aminoimidazole alkaloids, highlighting its application in the synthesis of natural marine metabolites (Abou-Jneid et al., 2004).

Anti-Cancer and Antioxidant Activities

- Some derivatives of this compound have been evaluated for their anti-cancer and antioxidant activities, emphasizing its potential in therapeutic applications (Rehan, Al Lami, & Alanee, 2021).

Safety and Hazards

When handling 3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride, personal protective equipment/face protection should be worn . Adequate ventilation should be ensured and contact with eyes, skin, or clothing should be avoided . Ingestion and inhalation should be avoided and dust formation should be prevented .

Mécanisme D'action

Imidazopyridines

, which include 3-Bromoimidazo[1,2-a]pyridin-6-amine, are a class of compounds that have been synthesized for various medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

The mode of action of imidazopyridines depends on their specific chemical structure and the target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .

Biochemical Pathways

Imidazopyridines can affect various biochemical pathways depending on their specific targets. For example, some imidazopyridines have been found to have anticancer activity, affecting pathways involved in cell proliferation and apoptosis .

Result of Action

Imidazopyridines can have a range of effects depending on their targets, from inhibiting cell growth in cancer to modulating immune responses .

Propriétés

IUPAC Name |

3-bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3.2ClH/c8-6-3-10-7-2-1-5(9)4-11(6)7;;/h1-4H,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUMYJHPCWVPOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1N)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

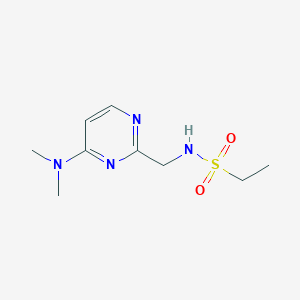

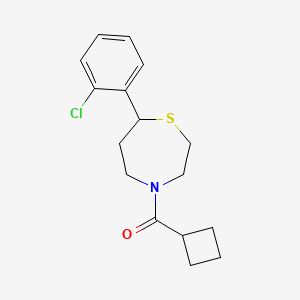

![4-(Dimethylamino)-2-[4-(trifluoromethyl)anilino]nicotinonitrile](/img/structure/B2491886.png)

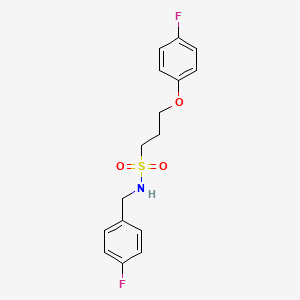

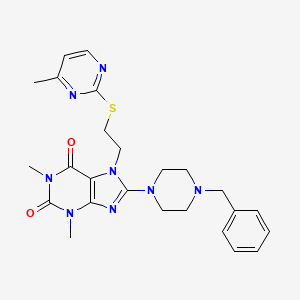

![N-[3-(6-bromo-4-phenylquinolin-2-yl)phenyl]methanesulfonamide](/img/structure/B2491889.png)

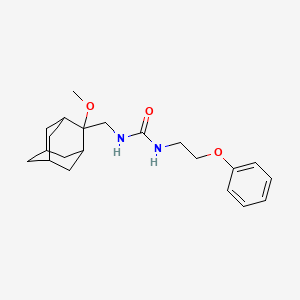

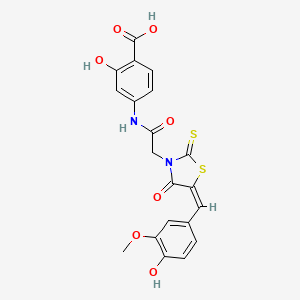

![3-(4-chlorophenyl)-1-(2,3-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2491891.png)

![methyl (Z)-3-(3-chloro-2-methylanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2491894.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2491899.png)